molecular formula C8H5ClN2O B13530543 4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one

4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one

Cat. No.: B13530543
M. Wt: 180.59 g/mol
InChI Key: DNJRYSDBTWPGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one is a chemical compound belonging to the naphthyridine family. This compound is characterized by its fused-ring system, which results from the fusion of two pyridines through two adjacent carbon atoms. It is known for its pharmacological activities and has been studied for various applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of 2-chloronicotinic acid with ammonia or amines under high temperature and pressure . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can have different pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its pharmacological effects. The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

4-chloro-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H5ClN2O/c9-6-3-8(12)11-7-1-2-10-4-5(6)7/h1-4H,(H,11,12)

InChI Key

DNJRYSDBTWPGMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC(=O)C=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.